molecular formula C18H21ClN2O3S B216452 N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B216452
M. Wt: 380.9 g/mol
InChI Key: AYWPOCZOMGEHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as CLE-25, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the inflammatory response. In pain management, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to activate the mu-opioid receptor, which is involved in pain relief.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects in animal models. In cancer cells, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuroprotection, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to reduce oxidative stress and inflammation, leading to the protection of neuronal cells. In pain management, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to reduce pain sensitivity and increase pain tolerance.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and receptors in the body. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of research could focus on the development of more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, as well as the optimization of its pharmacological properties. Another area of research could focus on the identification of new therapeutic applications for N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, particularly in the fields of cancer research, neuroprotection, and pain management. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea and its potential interactions with other drugs and compounds.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-methoxyphenethylamine, followed by the addition of thiourea and a base. The resulting compound is then purified using column chromatography to obtain N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea in its pure form.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential therapeutic applications in various medical fields, including cancer research, neuroprotection, and pain management. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to inhibit the growth of certain cancer cells, including breast, prostate, and lung cancer cells. In neuroprotection, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In pain management, N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have analgesic effects in animal models.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C18H21ClN2O3S/c1-22-13-6-4-12(5-7-13)8-9-20-18(25)21-15-11-16(23-2)14(19)10-17(15)24-3/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,25)

InChI Key

AYWPOCZOMGEHOE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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